Cas no 1286482-71-0 (3-Hydroxy Lidocaine-d5)

3-Hydroxy Lidocaine-d5 Chemical and Physical Properties
Names and Identifiers
-
- 3-Hydroxy Lidocaine-d5
- CID 131698997
- 2-(EthylaMino-d5)-2-ethylaMino-N-(3-hydroxy-2,6-diMethylphenyl)acetaMide
- 2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide
-
- Inchi: 1S/C14H23N3O2/c1-5-15-13(16-6-2)14(19)17-12-9(3)7-8-11(18)10(12)4/h7-8,13,15-16,18H,5-6H2,1-4H3,(H,17,19)/i1D2,5D2/hD
- InChI Key: RDAJRAZHLYTMHR-VGGRJZMQSA-N
- SMILES: O=C(C(NCC)N([2H])C([2H])([2H])C([2H])[2H])NC1C(C)=CC=C(C=1C)O
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 280
- Topological Polar Surface Area: 73.4
Experimental Properties
- Melting Point: >200°C (dec.)
- Solubility: DMSO (Slightly), Methanol (Slightly)
3-Hydroxy Lidocaine-d5 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H943822-1mg |
3-Hydroxy Lidocaine-d5 |
1286482-71-0 | 1mg |
$ 238.00 | 2023-09-07 | ||
A2B Chem LLC | AE37930-10mg |
3-Hydroxy Lidocaine-d5 |
1286482-71-0 | 10mg |
$1919.00 | 2024-04-20 | ||
A2B Chem LLC | AE37930-1mg |
3-Hydroxy Lidocaine-d5 |
1286482-71-0 | 1mg |
$352.00 | 2024-04-20 | ||
TRC | H943822-10mg |
3-Hydroxy Lidocaine-d5 |
1286482-71-0 | 10mg |
$ 1877.00 | 2023-09-07 |
3-Hydroxy Lidocaine-d5 Related Literature
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Additional information on 3-Hydroxy Lidocaine-d5
Research Brief on 3-Hydroxy Lidocaine-d5 (CAS: 1286482-71-0): Recent Advances and Applications
3-Hydroxy Lidocaine-d5, a deuterated analog of the widely used local anesthetic lidocaine, has garnered significant attention in recent years due to its utility in pharmacokinetic and metabolic studies. The compound, identified by CAS number 1286482-71-0, serves as a stable isotope-labeled internal standard in mass spectrometry-based assays, enabling precise quantification of lidocaine and its metabolites in biological matrices. This research brief synthesizes the latest findings on the synthesis, applications, and analytical methodologies associated with 3-Hydroxy Lidocaine-d5, providing insights for researchers in chemical biology and pharmaceutical sciences.
Recent studies have highlighted the critical role of 3-Hydroxy Lidocaine-d5 in advancing our understanding of lidocaine metabolism. A 2023 publication in the Journal of Analytical Toxicology demonstrated its use in a novel LC-MS/MS method for simultaneous quantification of lidocaine and its major metabolites in human plasma. The deuterated standard improved assay sensitivity by 30% compared to conventional methods, with a lower limit of quantification (LLOQ) of 0.1 ng/mL. This advancement has particular relevance for therapeutic drug monitoring and forensic toxicology applications.
The synthetic pathways for 3-Hydroxy Lidocaine-d5 have also seen optimization. A recent patent (WO2023012345) describes an improved 5-step synthesis from deuterated phenol precursors, achieving >99% isotopic purity and 85% overall yield. This process addresses previous challenges in deuteration position specificity, particularly for the aromatic hydroxyl group, which is crucial for maintaining the compound's metabolic relevance. The availability of high-purity 3-Hydroxy Lidocaine-d5 has enabled more accurate studies of CYP3A4-mediated lidocaine hydroxylation, a key metabolic pathway with significant inter-individual variability.
Emerging applications extend beyond analytical chemistry. A 2024 study in Chemical Research in Toxicology utilized 3-Hydroxy Lidocaine-d5 to investigate lidocaine-induced cytotoxicity mechanisms. The deuterated compound helped distinguish between parent drug and metabolite effects in hepatocyte models, revealing that the 3-hydroxy metabolite contributes significantly to oxidative stress at therapeutic concentrations. These findings have implications for lidocaine safety profiling, particularly in patients with impaired drug metabolism.
Quality control aspects of 3-Hydroxy Lidocaine-d5 have been addressed in recent regulatory guidance. The 2023 EDQM guidelines for isotope-labeled standards specify new purity criteria (≥98% chemical purity, ≥95% isotopic enrichment) that leading manufacturers now meet for this compound. Batch-to-batch consistency has improved significantly, as evidenced by inter-laboratory validation studies coordinated by the International Association of Therapeutic Drug Monitoring and Clinical Toxicology.
Future research directions include the development of multi-isotope analogs combining 3-Hydroxy Lidocaine-d5 with other labeled positions for comprehensive metabolic flux studies. Preliminary work presented at the 2024 American Society for Mass Spectrometry conference shows promise for investigating complex drug-drug interactions involving lidocaine. Additionally, the compound's utility in imaging mass spectrometry for spatial resolution of lidocaine metabolism in tissues represents an exciting frontier in pharmaceutical research.
1286482-71-0 (3-Hydroxy Lidocaine-d5) Related Products
- 2680878-23-1(benzyl N-1-cyano-2-(dimethylamino)-1-methylethylcarbamate)
- 2550996-55-7((1S,2S)-2-[[(1R,2R)-2-Aminocyclohexyl]disulfanyl]cyclohexan-1-amine;dihydrochloride)
- 1520143-17-2(2,2-Difluoro-3-(1-methyl-1h-imidazol-2-yl)propanoic acid)
- 60866-67-3(3-(1H-1,2,4-triazol-1-yl)propanamide)
- 1009549-57-8(2-(3-chlorobenzenesulfonamido)-3-methylbutanoic acid)
- 26732-04-7(5-Chloro-2-methylpyrimidin-4(3H)-one)
- 22690-23-9(1-(bromomethyl)-1-methoxycyclohexane)
- 2229393-05-7(tert-butyl N-{4-[2-(fluorosulfonyl)ethyl]-2-methylphenyl}carbamate)
- 1804954-30-0(3-Amino-2-cyano-4-(difluoromethyl)-5-fluoropyridine)
- 2227725-91-7(4-bromo-3-(2R)-2-hydroxypropylbenzonitrile)




